molecular formula C14H12O3 B1312766 3-Benzyloxy-2-hydroxy benzaldehyde CAS No. 86734-59-0

3-Benzyloxy-2-hydroxy benzaldehyde

Cat. No.: B1312766
CAS No.: 86734-59-0
M. Wt: 228.24 g/mol
InChI Key: IDQPYNNNKOORPJ-UHFFFAOYSA-N
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Description

3-Benzyloxy-2-hydroxy benzaldehyde is an organic compound with the molecular formula C14H12O3. It is a benzaldehyde derivative characterized by the presence of a benzyloxy group at the third position and a hydroxy group at the second position on the benzene ring. This compound is widely used in scientific research due to its versatile nature, allowing applications in multiple fields, from drug discovery to material synthesis.

Biochemical Analysis

Biochemical Properties

3-Benzyloxy-2-hydroxy benzaldehyde plays a crucial role in biochemical reactions. It interacts with enzymes such as adenyl cyclase, which it activates . This interaction is essential for various cellular processes, including the regulation of cyclic AMP levels. Additionally, this compound can undergo oxidation and reduction reactions at the benzylic position, which are facilitated by the presence of the adjacent aromatic ring .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in these pathways, leading to changes in cellular function. The compound’s impact on gene expression can result in altered protein synthesis, affecting overall cell behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme activator or inhibitor, depending on the context. For example, its activation of adenyl cyclase leads to increased cyclic AMP levels, which in turn can activate protein kinase A and other downstream signaling molecules . Additionally, the compound’s ability to undergo oxidation and reduction reactions at the benzylic position contributes to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can undergo oxidation and reduction reactions, which may affect its long-term stability and activity . Additionally, the compound’s impact on cellular function can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation and improved cellular function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its oxidation and reduction reactions. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function .

Subcellular Localization

This compound’s subcellular localization is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can affect its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-2-hydroxy benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyloxy-2-hydroxy benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base

Major Products Formed:

    Oxidation: 3-Benzyloxy-2-hydroxybenzoic acid.

    Reduction: 3-Benzyloxy-2-hydroxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

Scientific Research Applications

3-Benzyloxy-2-hydroxy benzaldehyde is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: As a potential lead compound in drug discovery for developing new therapeutic agents.

    Industry: In the production of specialty chemicals and materials, including polymers and resins .

Comparison with Similar Compounds

  • 2-Benzyloxybenzaldehyde
  • 4-Benzyloxybenzaldehyde
  • 3-Benzyloxybenzyl alcohol

Comparison: 3-Benzyloxy-2-hydroxy benzaldehyde is unique due to the presence of both a benzyloxy group and a hydroxy group on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to 2-benzyloxybenzaldehyde and 4-benzyloxybenzaldehyde, the position of the hydroxy group in this compound allows for specific interactions in chemical and biological systems, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2-hydroxy-3-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-12-7-4-8-13(14(12)16)17-10-11-5-2-1-3-6-11/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQPYNNNKOORPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461278
Record name 3-benzyloxy-2-hydroxy benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86734-59-0
Record name 3-benzyloxy-2-hydroxy benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(benzyloxy)-2-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

To magnesium (2.9 g, turnings, 0.12 mol) in a mixture of anhydrous ether (85 mL) and benzene (85 mL) at 0° C., bromine (3.4 mL, 0.066 mol) was added dropwise. When the reaction had started, stirring was commenced and the addition of bromine continued until complete. The ice bath was removed and the reaction mixture was heated until the solution was almost colorless. After cooling down, the reaction mixture was slowly added to a solution of 2,3-bis-benzyloxy-benzaldehyde (128, 20 g, 0.063 mol) in benzene (415 mL) at room temperature while stirring vigorously. Upon completion of the addition, the reaction mixture was stirred at room temperature overnight, and then refluxed for 36 hours. After the reaction mixture was cooled down to room temperature, a solid was collected by filtration and washed with benzene, then boiled in hydrochloric acid (100 mL, 1.0 M) for 30 minutes. After cool down, the solution was extracted with dichloromethane. The organic layer was washed with brine and dried over magnesium sulfate. A light tan solid was obtained after removal of the solvent (129, 12.5 g, 87%).
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2.9 g
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85 mL
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3.4 mL
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20 g
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415 mL
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Synthesis routes and methods II

Procedure details

Scheme V depicts a method of preparing aldehyde 13. For example, an aldehyde of formula 11 wherein R3, R4 and R5 are hydrogen, i.e., 2,3-dihydroxybenzaldehyde (0.6 g, 4.3 mmol) was added to dimethyl sulfonamide (DMSO) (10 ml) containing sodium hydride (0.25 g, 10.4 mmol). After one hour a solution of benzyl bromide (0.52 ml, 4.3 mmol) in DMSO (5 ml) is added. Stirring the mixture is continued for 24 h, after which time the mixture is poured into water and extracted with chloroform (2×). The aqueous solution then was acidified with 6N hydrochloric acid to adjust the pH from 2 to about 4 and extracted with chloroform (3×). The latter organic layers were washed with 1N hydrochloric acid and filtered over silica gel to give 3-benzyloxy-2-hydroxy benzaldehyde.
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aldehyde
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aldehyde
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